2-Bromo-4,5-dimethylpyrimidine 2-Bromo-4,5-dimethylpyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15817809
InChI: InChI=1S/C6H7BrN2/c1-4-3-8-6(7)9-5(4)2/h3H,1-2H3
SMILES:
Molecular Formula: C6H7BrN2
Molecular Weight: 187.04 g/mol

2-Bromo-4,5-dimethylpyrimidine

CAS No.:

Cat. No.: VC15817809

Molecular Formula: C6H7BrN2

Molecular Weight: 187.04 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-4,5-dimethylpyrimidine -

Specification

Molecular Formula C6H7BrN2
Molecular Weight 187.04 g/mol
IUPAC Name 2-bromo-4,5-dimethylpyrimidine
Standard InChI InChI=1S/C6H7BrN2/c1-4-3-8-6(7)9-5(4)2/h3H,1-2H3
Standard InChI Key JKYRQFSEYHIXIZ-UHFFFAOYSA-N
Canonical SMILES CC1=CN=C(N=C1C)Br

Introduction

2-Bromo-4,5-dimethylpyrimidine is a heterocyclic compound belonging to the pyrimidine class, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. The compound features a bromine substituent at the second position and two methyl groups at the fourth and fifth positions, which significantly influence its chemical reactivity and biological activity.

Synthesis of 2-Bromo-4,5-dimethylpyrimidine

The synthesis of 2-Bromo-4,5-dimethylpyrimidine typically involves the bromination of 4,5-dimethylpyrimidine using bromine or other brominating agents. This process can be optimized using continuous flow processes in industrial settings to enhance efficiency and yield.

Synthesis Steps

  • Starting Material: 4,5-Dimethylpyrimidine.

  • Bromination: Use of bromine or brominating agents to introduce a bromine atom at the second position.

  • Reaction Conditions: Controlled temperature and solvent conditions are crucial for optimal yield and purity.

Applications and Biological Activity

2-Bromo-4,5-dimethylpyrimidine serves as an important intermediate in organic synthesis and medicinal chemistry, particularly in the development of pharmaceuticals. Its bromine substituent enhances lipophilicity, which can increase binding affinity to biological targets such as enzymes or receptors. The methyl groups may influence steric effects during these interactions.

Potential Biological Activities

  • Enzyme Modulation: Potential to modulate enzyme pathways.

  • Receptor Interactions: May interact with receptors, influencing biological responses.

Comparison with Similar Compounds

CompoundMolecular WeightSolubilityApplications
2-Bromo-4,5-dimethylpyrimidine187.04 g/molOrganic solventsPharmaceutical synthesis
5-Bromo-4-chloro-2,6-dimethylpyrimidine221.48 g/molOrganic solventsPotential antimicrobial agents
2-Bromo-4,5-dichloropyrimidine227.87 g/molN/AIndustrial applications

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